2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-
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Overview
Description
2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C16H11F3O and a molecular weight of 276.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-, (2E)-: Similar structure but different positional isomer.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Lacks the propenone group.
1,3-Diphenyl-2-propene-1-one: Similar backbone but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Biological Activity
2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C16H11F3O and a molecular weight of 276.25 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The compound's structure features a trifluoromethyl group that enhances its lipophilicity, allowing for better cellular penetration. The synthesis typically involves the Claisen-Schmidt condensation reaction between benzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide.
Property | Value |
---|---|
CAS No. | 819792-52-4 |
Molecular Formula | C16H11F3O |
Molecular Weight | 276.25 g/mol |
IUPAC Name | 3-phenyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI Key | PBGSCTPDAVCTBJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also influences the compound's reactivity towards enzymes and proteins. This interaction can lead to the inhibition of specific enzymes or alteration of protein functions, which is crucial for its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- exhibit significant antibacterial activity. For instance, studies have shown that certain derivatives demonstrate minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains like MRSA .
Anticancer Activity
The compound's potential anticancer properties are being explored in various studies. The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways. Preliminary data suggest that it may inhibit tumor growth by targeting specific oncogenic pathways .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antibacterial effects of various compounds, including derivatives related to 2-Propen-1-one, against MRSA. The findings revealed that these compounds had MIC values as low as 0.5–2.0 μg/mL, indicating strong antibacterial activity compared to conventional antibiotics .
Research on Anticancer Mechanisms
Another study investigated the anticancer effects of similar compounds on human cancer cell lines. It was found that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Propen-1-one, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | Isomer | Moderate antibacterial activity |
2-Propanone, 1-[3-(trifluoromethyl)phenyl]- | Lacks propenone group | Limited biological activity |
1,3-Diphenyl-2-propene-1-one | Similar backbone | Weak anticancer properties |
The presence of the trifluoromethyl group in this compound enhances its stability and reactivity compared to other derivatives, making it a subject of interest for further research.
Properties
CAS No. |
819792-52-4 |
---|---|
Molecular Formula |
C16H11F3O |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
3-phenyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-11H |
InChI Key |
PBGSCTPDAVCTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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